2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde

Description

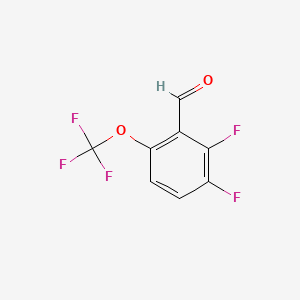

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3 and a trifluoromethoxy (-OCF₃) group at position 5. This compound’s unique electronic profile, driven by the electron-withdrawing effects of fluorine and the trifluoromethoxy group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. Fluorinated aldehydes like this are critical in drug design due to their ability to enhance metabolic stability and binding affinity in target molecules .

Properties

IUPAC Name |

2,3-difluoro-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWPQWODQFLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde core. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 2,3-Difluoro-6-(trifluoromethoxy)benzoic acid.

Reduction: 2,3-Difluoro-6-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorine's Role in Drug Development

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to modify biological properties. The incorporation of fluorine can enhance metabolic stability, bioavailability, and selectivity of drug candidates. 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate for synthesizing fluorinated pharmaceuticals that target various diseases, including cancer and infectious diseases .

Case Study: Antitumor Activity

Research indicates that fluorinated benzaldehydes exhibit potent antitumor activity. For instance, compounds derived from this compound have shown promise in inhibiting the growth of specific cancer cell lines. These compounds often demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Synthesis of Agrochemicals

Use as Intermediates

In the agricultural sector, this compound is utilized as an intermediate in the synthesis of fungicides and herbicides. Its fluorinated structure contributes to the efficacy and stability of agrochemical formulations, making it a crucial component in developing new crop protection agents .

Material Science Applications

Polymer Chemistry

The unique properties of fluorinated compounds make them suitable for applications in material science. This compound can be used in the synthesis of advanced polymeric materials with enhanced thermal stability and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications .

Analytical Chemistry

Reagent Development

This compound is also explored for its potential as a reagent in analytical chemistry. Its reactivity allows for the development of new methods for detecting and quantifying other chemical species, particularly in complex mixtures .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing fluorinated drugs with enhanced bioactivity |

| Agrochemicals | Used in the development of fungicides and herbicides |

| Material Science | Synthesis of advanced polymers with superior properties |

| Analytical Chemistry | Development of reagents for detection and quantification of other chemicals |

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes and the exertion of desired effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Limitations

- Medicinal Chemistry : Fluorinated benzaldehydes are pivotal in synthesizing protease inhibitors and kinase modulators. The trifluoromethoxy group’s electronegativity may improve target binding in enzyme-active sites .

- Limitations : Experimental data on boiling points, densities, and solubilities are sparse for many analogs (e.g., predicted properties in ). Further studies are needed to correlate substituent effects with pharmacokinetic outcomes.

Biological Activity

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly impact their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound features two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde moiety. The presence of multiple fluorine atoms enhances the compound's lipophilicity, which can improve its permeability across biological membranes and influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds, including various benzaldehyde derivatives, exhibit notable antimicrobial properties. The following table summarizes key findings related to the antimicrobial efficacy of similar fluorinated compounds:

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways. The increased lipophilicity from the fluorine substitutions allows for better membrane penetration, which is crucial for antimicrobial efficacy.

Case Studies

- Synthesis and Antimycobacterial Properties : A study synthesized various fluorinated benzaldoximes and evaluated their antimycobacterial activity. It was observed that increasing the number of fluorine atoms enhanced the compounds' activity against Mycobacterium species, suggesting a similar potential for this compound due to its structural similarities .

- Antibacterial Activity : Another investigation into difluoromethyl cinnamoyl amides revealed that introducing difluoromethyl groups significantly improved antibacterial activity against Mycobacterium smegmatis. The selectivity and potency of these compounds highlight the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.